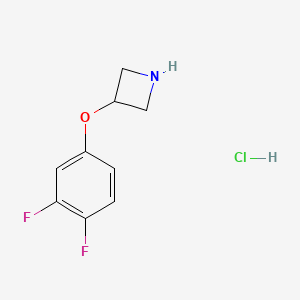

3-(3,4-Difluorophenoxy)azetidine hydrochloride

Description

3-(3,4-Difluorophenoxy)azetidine hydrochloride (CAS: 1236862-32-0) is an azetidine derivative featuring a difluorophenoxy substituent. Its molecular weight is 221.63 g/mol . The compound is primarily used in pharmaceutical research, particularly in drug discovery, due to the azetidine ring’s conformational rigidity and the fluorine atoms’ ability to modulate electronic and pharmacokinetic properties .

Propriétés

IUPAC Name |

3-(3,4-difluorophenoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO.ClH/c10-8-2-1-6(3-9(8)11)13-7-4-12-5-7;/h1-3,7,12H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYZUROTBPYFOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC(=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenoxy)azetidine hydrochloride typically involves the reaction of 3,4-difluorophenol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,4-Difluorophenoxy)azetidine hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Nucleophilic substitution: Sodium hydride or other strong bases are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted azetidine derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms .

Applications De Recherche Scientifique

Chemistry

- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities.

- Reactivity Studies : It undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction, making it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

- Biological Activity Investigation : Research indicates that 3-(3,4-difluorophenoxy)azetidine hydrochloride may interact with specific biomolecules, potentially modulating neurotransmitter systems such as dopamine, norepinephrine, and serotonin pathways. This interaction is crucial for understanding its role in treating central nervous system disorders .

- Mechanism of Action : The compound's fluorine atoms enhance its binding affinity to molecular targets, which may lead to modulation of enzyme activity and influence various biochemical pathways.

Medicine

- Therapeutic Potential : The compound is being explored for its potential therapeutic properties in treating psychiatric and neurological disorders. Its ability to modulate neurotransmitter levels positions it as a candidate for drug development aimed at enhancing cognitive functions and alleviating symptoms associated with central nervous system dysfunctions .

- Pharmaceutical Applications : As a synthetic intermediate in the development of phosphodiesterase type 9 inhibitors, this compound shows promise in creating novel therapeutic agents with improved pharmacodynamic properties .

Case Studies and Research Findings

- Neurotransmitter Modulation : A study published in Nature Neuroscience highlighted how derivatives of azetidine compounds can modulate levels of monoamines in the brain. The findings suggest that this compound could be effective in treating conditions like depression and anxiety disorders by restoring balance to neurotransmitter systems .

- Synthetic Methodologies : Recent advancements in synthetic techniques have shown that azetidines can be used effectively to develop libraries of bioactive compounds. Researchers have successfully synthesized analogs of 3-(3,4-difluorophenoxy)azetidine that demonstrate enhanced efficacy against specific pathogens .

Mécanisme D'action

The mechanism of action of 3-(3,4-Difluorophenoxy)azetidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the phenoxy group enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The azetidine ring structure also contributes to its unique chemical properties, allowing it to participate in various biochemical pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenoxy Azetidines

a) 3-(3,4-Dichlorophenoxy)azetidine Hydrochloride (CAS: 606129-60-6)

- Structural Difference: Chlorine atoms replace fluorine at the 3,4-positions of the phenoxy group.

- Impact: Lipophilicity: Chlorine’s higher lipophilicity (ClogP ~2.5) compared to fluorine (ClogP ~1.8) may enhance membrane permeability but reduce aqueous solubility . Electron-Withdrawing Effect: Chlorine’s weaker electron-withdrawing capacity compared to fluorine could alter binding interactions in target proteins.

b) 3-((4-Fluorophenoxy)methyl)azetidine Hydrochloride (CAS: 1864057-70-4)

- Structural Difference: A methylene bridge separates the fluorophenoxy group from the azetidine ring.

- Molecular Weight: 217.67 g/mol, slightly lower than the target compound, possibly due to the absence of one fluorine atom .

Fluorinated Azetidine Derivatives

a) 3-Fluoroazetidine Hydrochloride (CAS: 617718-46-4)

- Structural Difference : Fluorine is directly attached to the azetidine ring.

- Acidity: Proximity to the amine group may lower pKa, enhancing solubility in physiological conditions .

b) 3,3-Difluoroazetidine Hydrochloride (CAS: 288315-03-7)

- Structural Difference : Two fluorines are attached to the azetidine ring.

- Impact: Steric and Electronic Effects: Increased electronegativity and steric bulk may hinder binding to flat hydrophobic pockets compared to the target compound’s planar phenoxy group .

Complex Azetidine Derivatives

a) 3-((3,4-Dichlorophenyl)(ortho-tolyloxy)methyl)azetidine Hydrochloride (CAS: 1398706-88-1)

- Structural Difference : Incorporates dichlorophenyl and tolyloxy groups via a methyl bridge.

- Impact: Steric Hindrance: The bulky substituents may reduce bioavailability by limiting passive diffusion .

b) ANT-171 (30s) and ANT-172 (30t)

- Structural Differences :

- ANT-171 : Contains a 2-fluorophenylmethoxy group.

- ANT-172 : Features a 3,4-difluorophenylmethoxy group.

- Impact :

Activité Biologique

3-(3,4-Difluorophenoxy)azetidine hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1236862-32-0

- Molecular Formula : C₉H₈ClF₂N

- Molecular Weight : 205.61 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets. It is primarily investigated for its role as a modulator of neurotransmitter reuptake mechanisms and as an inhibitor of specific enzymes involved in cellular signaling pathways.

Target Enzymes and Pathways

- Phosphodiesterase Inhibition : This compound has been identified as a potential inhibitor of phosphodiesterase type 9 (PDE9), which plays a crucial role in the degradation of cyclic GMP (cGMP), a signaling molecule involved in various physiological processes .

- Monoamine Transporters : It has shown promise as a modulator for monoamine neurotransmitter reuptake, influencing serotonin and dopamine levels in the brain, which are critical for mood regulation and cognitive functions .

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has been shown to:

- Induce apoptosis in cancer cells through the activation of caspases.

- Inhibit key signaling pathways such as PI3K/AKT and MAPK/ERK, which are crucial for cell survival and proliferation.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against several bacterial strains with varying degrees of efficacy, indicating potential as an antibacterial agent .

Case Studies and Experimental Data

-

Cell Line Studies :

- In vitro studies on A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative activity.

- The compound was observed to cause cell cycle arrest and promote apoptosis through mitochondrial pathways.

-

Animal Models :

- In vivo studies using mouse models have shown that administration of this compound resulted in significant tumor size reduction compared to control groups, supporting its anticancer potential.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 3-(3,4-difluorophenoxy)azetidine hydrochloride, and what analytical methods validate its purity?

- Methodology :

- Synthesis : Use fluorinated azetidine building blocks (e.g., 3-(difluoromethyl)azetidine hydrochloride, ) coupled with 3,4-difluorophenol via nucleophilic substitution. Protect the azetidine amine with Boc groups to prevent side reactions.

- Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol.

- Characterization : Validate purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) and confirm structure using H/F NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers safely handle and store this compound?

- Safety Protocols :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may release HCl fumes under heat .

- Store in airtight containers under inert gas (argon or nitrogen) at -20°C to prevent hygroscopic degradation .

- Dispose of waste via certified hazardous waste services, as halogenated compounds require specialized treatment .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Analytical Strategies :

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of difluorophenoxy group introduction onto the azetidine ring?

- Experimental Design :

- Test leaving groups (e.g., tosylate vs. mesylate) on the azetidine ring to improve substitution efficiency.

- Use DFT calculations to model transition states and predict regioselectivity.

- Validate with C NMR to track substitution patterns .

Q. What strategies resolve contradictions in pharmacological activity data for fluorinated azetidine derivatives?

- Data Analysis :

- Compare logP values (HPLC-derived) to assess lipophilicity differences caused by fluorine substitution.

- Perform dose-response assays (e.g., IC studies) under standardized conditions (pH 7.4, 37°C) to minimize variability.

- Use SAR (structure-activity relationship) models to isolate electronic vs. steric effects of fluorine .

Q. How can byproduct formation during synthesis be systematically characterized?

Q. What are the stability profiles of this compound under oxidative or hydrolytic conditions?

- Experimental Approach :

- Oxidative Stability : Expose to HO/Fe (Fenton’s reagent) and monitor degradation via HPLC. Fluorinated aromatics resist oxidation better than non-fluorinated analogs .

- Hydrolytic Stability : Test in buffered solutions (pH 1–13) at 40°C. Azetidine rings are prone to ring-opening under strong acidic/basic conditions .

Q. How can researchers address discrepancies in reported synthetic yields for similar azetidine derivatives?

- Method Refinement :

- Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., KI for Finkelstein reactions).

- Use Design of Experiments (DoE) to optimize temperature, stoichiometry, and reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.